N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1H-1,2,3-triazole core substituted with a 5-methyl group and a 3-(trifluoromethyl)phenyl group at position 1. The carboxamide moiety is linked to a 3,4-dimethoxyphenyl group, contributing to its distinct electronic and steric profile.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3/c1-11-17(18(27)23-13-7-8-15(28-2)16(10-13)29-3)24-25-26(11)14-6-4-5-12(9-14)19(20,21)22/h4-10H,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFLEFPVFLJEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Attachment of the Dimethoxyphenyl and Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide. This compound has been evaluated for its efficacy against several cancer cell lines. Notably:
- In vitro Studies : The compound exhibited significant growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) was reported at 86.61% for SNB-19 and 85.26% for OVCAR-8 .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways .
Fungicidal Activity
In addition to its anticancer properties, this compound has also shown promise as a fungicide:
- Fungicidal Efficacy : It has been incorporated into formulations aimed at combating fungal pathogens affecting crops. The presence of trifluoromethyl groups enhances its bioactivity against various fungi .
- Agricultural Applications : The compound can be used in agricultural settings to protect crops from fungal infections, thus contributing to improved yield and quality of produce.
Case Study 1: Anticancer Activity Assessment
A detailed study involving the National Cancer Institute's Developmental Therapeutics Program assessed the compound's activity against a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate (GI) of over 75% across multiple tested lines, showcasing its potential as an anticancer agent .
Case Study 2: Evaluation of Fungicidal Properties
Research conducted on the fungicidal activity of this compound revealed that it effectively inhibited the growth of several plant pathogenic fungi. This was particularly evident in controlled trials where treated plants exhibited significantly lower levels of fungal infection compared to untreated controls .
Table 1: Anticancer Activity Summary
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| A549/ATCC | 56.88 |
Table 2: Fungicidal Efficacy Evaluation
| Fungal Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/L) |
|---|---|---|
| Fusarium spp. | 25 | 100 |
| Aspergillus niger | 30 | 150 |
| Botrytis cinerea | 20 | 100 |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The trifluoromethyl group at position 1 (target compound) enhances lipophilicity compared to methyl or dimethylphenyl groups in analogs .
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogs, such as Pd/C-mediated hydrogenation (as in ) or carboxamide coupling via thionyl chloride activation (as in ) .
Substituent Impact on Physicochemical Properties
- Trifluoromethyl vs. Methyl Groups : The 3-(trifluoromethyl)phenyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to methyl-substituted analogs (e.g., 19a in ) .
- Methoxy vs. Acetamido Groups : The 3,4-dimethoxyphenyl carboxamide may offer superior solubility over acetamido derivatives (e.g., ) due to methoxy’s polar nature .
- Thermal Stability : Compounds with rigid aromatic substituents (e.g., benzo[c]isoxazol-5-yl in ) exhibit higher melting points (>250°C) compared to the target compound’s precursor (mp 155–156°C, ), suggesting substituent-driven lattice stabilization .
Electronic and Hyperpolarizability Studies
Triazole derivatives like DMTT and DTTP () demonstrate solvent-dependent hyperpolarizability, a property relevant to nonlinear optics. The target compound’s trifluoromethyl and methoxy groups may similarly influence electron delocalization, though direct data are lacking .
Biological Activity
N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 393.35 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Various studies have demonstrated its potential efficacy against different cancer cell lines.
Anticancer Activity
Recent research has indicated that derivatives of triazole compounds often exhibit significant antiproliferative effects. For instance, studies have shown that similar triazole derivatives can inhibit cell proliferation in breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds typically range from 10 to 30 μM, indicating moderate to high potency against these cancer types .
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. This is often mediated through pathways involving reactive oxygen species (ROS) generation and the activation of caspases .
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|---|
| Study 1 | Triazole Derivative A | MDA-MB-231 | 17.83 | Significant antiproliferative activity |
| Study 2 | Triazole Derivative B | MCF-7 | 19.73 | Induces apoptosis via ROS generation |
| Study 3 | N-(3,4-dimethoxyphenyl)... | Various | 10 - 30 | Broad spectrum anticancer activity |
Synthesis Methods
The synthesis of this compound typically involves a one-pot reaction approach using readily available starting materials. This method not only streamlines the synthesis but also enhances the yield and purity of the final product .
Q & A
What are the key synthetic pathways for N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and condensation. A common approach for triazole derivatives involves:
Cyclization of precursors : Reacting α-haloketones with amides under basic conditions (e.g., K₂CO₃ in DMF) to form the triazole core .
Subsequent functionalization : Introducing substituents like the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions.
Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for heterocycle formation .
- Catalysis : Use transition-metal catalysts (e.g., Cu(I)) for efficient azide-alkyne cycloaddition to build the triazole ring.
- Temperature control : Stepwise heating (room temperature to 80°C) improves yield while minimizing side reactions .
How can researchers address low aqueous solubility of this compound during biological assays?
Answer:
Low solubility is a common challenge; methodological solutions include:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while improving solubility .
- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the triazole or carboxamide moiety without disrupting bioactivity .
What advanced structural elucidation techniques are recommended for confirming the compound’s crystalline structure?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX (SHELXL/SHELXS) for refinement and WinGX for data processing to resolve anisotropic displacement parameters and hydrogen bonding networks .
- Complementary methods : Pair SC-XRD with solid-state NMR to validate hydrogen positions and torsional angles.
How should bioactivity data discrepancies across different assay platforms be analyzed?
Answer:
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time) .
- Statistical rigor : Apply ANOVA or Bayesian hierarchical models to assess inter-assay variability .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .
What computational methods predict binding interactions between this compound and target enzymes?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) using flexible ligand docking to simulate binding poses .
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-receptor complexes .
What strategies improve the compound’s metabolic stability for in vivo studies?
Answer:
- Isotope labeling : Incorporate ¹³C or ¹⁵N to track metabolic pathways via LC-MS .
- Structural shielding : Modify the 3,4-dimethoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to reduce cytochrome P450 oxidation .
How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Core modifications : Replace the triazole with oxazole (as in ) to evaluate changes in target affinity .
- Substituent scanning : Systematically vary the trifluoromethylphenyl group’s position (para vs. meta) and measure IC₅₀ shifts .
What are best practices for handling twinned or low-resolution crystallography data?
Answer:
- Data integration : Use SHELXD for twin resolution and SHELXE for phase extension in cases of twinning .
- Resolution limits : Apply a cutoff (e.g., 1.2 Å) and prioritize high I/σ(I) (>10) reflections during refinement .
How can researchers differentiate between specific and non-specific enzyme inhibition mechanisms?
Answer:
- Kinetic assays : Measure IC₅₀ under varying substrate concentrations; competitive inhibitors show increased IC₅₀ with higher substrate .
- Thermal shift assays : Monitor protein melting temperature (ΔTm) to confirm direct binding .
What analytical techniques validate purity for publication-quality samples?
Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI-MS detection (≥95% purity threshold) .
- Elemental analysis : Match calculated vs. observed C/H/N content within ±0.4% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
